molecular formula C18H16ClN3O2 B2741307 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034560-10-4

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2741307
CAS No.: 2034560-10-4
M. Wt: 341.8
InChI Key: FUHCRYQZXVHLGC-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that features a piperidine ring, a chlorobenzoyl group, and an isonicotinonitrile moiety

Mechanism of Action

Target of Action

The primary targets of the compound “2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile” are currently unknown. This compound is a derivative of piperidine , which is a common structural motif in many pharmaceuticals and natural products . Therefore, it may interact with a variety of biological targets.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the chlorobenzoyl and isonicotinonitrile groups may also influence the compound’s interaction with its targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and cell growth . The compound’s effects on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

For example, the piperidine ring may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Given its structural similarity to other piperidine derivatives, it may have a range of potential effects, such as modulating neurotransmission, influencing cell growth, or modulating immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions, often using reagents like 3-chlorobenzoyl chloride.

    Attachment of the Isonicotinonitrile Moiety: The final step involves the coupling of the piperidine derivative with isonicotinonitrile under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)nicotinonitrile

Uniqueness

2-((1-(3-Chlorobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(3-chlorobenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-4-1-3-14(10-15)18(23)22-8-2-5-16(12-22)24-17-9-13(11-20)6-7-21-17/h1,3-4,6-7,9-10,16H,2,5,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCRYQZXVHLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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